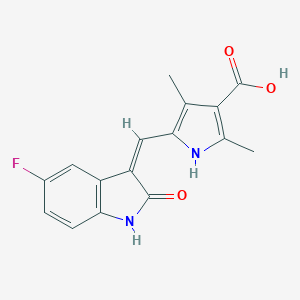

5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Description

5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 356068-93-4) is a heterocyclic compound featuring a Z-configured indolinone-pyrrole hybrid scaffold. Its molecular formula is C₁₆H₁₃FN₂O₃, with a molecular weight of 300.28 g/mol . The compound is characterized by:

- A 5-fluoroindolin-2-one moiety, which contributes to its planar, conjugated structure.

- A 2,4-dimethylpyrrole ring linked via a methylidene bridge to the indolinone core.

It is a key intermediate in synthesizing tyrosine kinase inhibitors (TKIs), particularly sunitinib (SU11248), a multi-targeted TKI used in oncology . The compound exhibits ≥95% purity and is commercially available in neat form, with a boiling point of 588.4°C and a flash point of 309.7°C . Its hazards include skin/eye irritation and respiratory toxicity (H302, H315, H319, H332, H335) .

Properties

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3/c1-7-13(18-8(2)14(7)16(21)22)6-11-10-5-9(17)3-4-12(10)19-15(11)20/h3-6,18H,1-2H3,(H,19,20)(H,21,22)/b11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHBOUYXUXWCNJ-WDZFZDKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)O)C)C=C2C3=C(C=CC(=C3)F)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)O)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356068-93-4 | |

| Record name | Sunitinib acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUNITINIB ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TA57TDQ6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, with the CAS number 356068-93-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its anticancer and antimicrobial activities.

The molecular formula of the compound is with a molecular weight of 300.28 g/mol. The compound exhibits a melting point of approximately 320 °C (decomposition) and a boiling point around 588.4 °C .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.28 g/mol |

| Melting Point | 320 °C (decomp) |

| Boiling Point | 588.4 °C |

Synthesis

The synthesis of this compound typically involves the reaction between 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and 5-fluoro-2-oxindole. The resulting product features a pyrrole ring fused with an indole moiety, which is significant for its biological activity .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit notable anticancer properties. For instance, in vitro tests using A549 human lung adenocarcinoma cells demonstrated that compounds similar to this structure can significantly reduce cell viability. One study reported that specific derivatives reduced A549 cell viability by up to 67.4% at a concentration of 100 µM, suggesting strong cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Table: Anticancer Activity of Related Compounds

| Compound | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| Compound A | A549 | 67.4 | <0.003 |

| Compound B | A549 | 59.5 | - |

| Compound C (with substitutions) | A549 | 24.5 | <0.0001 |

Antimicrobial Activity

In addition to anticancer effects, the compound has shown potential antimicrobial activity against various pathogens. Studies indicate that certain derivatives possess broad-spectrum antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae .

Table: Antimicrobial Activity Metrics

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Compound D | 64 µg/mL |

| Klebsiella pneumoniae | Compound E | 128 µg/mL |

| Clostridium difficile | Compound F | 128 µg/mL |

The mechanism through which these compounds exert their effects is primarily linked to their ability to interact with biological targets involved in cell proliferation and survival pathways. The presence of the fluoro group and the indole structure may enhance binding affinity to specific kinases or other proteins implicated in cancer cell signaling pathways .

Case Studies

-

Case Study on Anticancer Properties :

- Objective : To evaluate the cytotoxic effects of the compound on lung cancer cells.

- Methodology : MTT assay was performed on A549 cells treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at higher concentrations, indicating potential for further development as an anticancer agent.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess antimicrobial activity against resistant bacterial strains.

- Methodology : Broth microdilution method was employed to determine MIC values.

- Results : Several derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of this compound is its role as an anticancer agent. Research indicates that it exhibits inhibitory effects on various protein kinases, particularly Protein Kinase C (PKC), which is implicated in cancer cell proliferation and survival . The inhibition of PKC can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structural features of 5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid contribute to its biological activity. The presence of the fluoro group enhances lipophilicity and metabolic stability, which are critical for drug design . Studies have shown that modifications in the pyrrole ring can lead to variations in potency against different cancer cell lines, making it a valuable scaffold for drug development.

Biochemical Research

Enzyme Inhibition Studies

This compound has been utilized in biochemical assays to study enzyme inhibition. Its ability to inhibit specific kinases makes it a useful tool for understanding signaling pathways involved in cellular processes such as proliferation and differentiation. For instance, it has been shown to affect pathways related to cell cycle regulation and apoptosis .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various target proteins. These studies suggest that the compound can effectively bind to active sites of kinases, providing insights into its mechanism of action at a molecular level .

Material Science

Synthesis of Functional Materials

The synthesis of this compound also opens avenues for developing functional materials. Its unique chemical structure allows for incorporation into polymers and nanomaterials, potentially leading to applications in electronics and photonics .

Photovoltaic Applications

Research is ongoing into the use of this compound in organic photovoltaic devices due to its favorable electronic properties. Its ability to absorb light and convert it into electrical energy makes it an attractive candidate for renewable energy technologies .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Inhibition of PKC by Pyrrole Derivatives | Anticancer Activity | Demonstrated significant reduction in tumor cell viability with IC50 values indicating potent activity. |

| Structure Activity Relationship Analysis | Medicinal Chemistry | Identified key structural features that enhance biological activity against cancer cell lines. |

| Molecular Docking Analysis | Biochemical Research | Confirmed strong binding affinity with specific kinase targets, providing insights into mechanism of action. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, stereochemistry, and functional groups, leading to variations in biological activity, solubility, and pharmacokinetics. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings :

Functional Group Impact: The carboxylic acid in the parent compound (356068-93-4) limits solubility, while its conversion to an amide (sunitinib) enhances bioavailability via improved solubility and protein binding .

Pharmacokinetic Optimization: Sunitinib’s diethylaminoethyl side chain facilitates lysosomal trapping, prolonging intracellular retention and efficacy . Maleate salt formation (849643-15-8) addresses hygroscopicity, critical for drug formulation .

Safety and Impurities: N-Desethyl Sunitinib and nitroso derivatives are critical impurities requiring strict control due to reduced efficacy and genotoxicity risks .

Structural-Activity Relationship (SAR) :

Preparation Methods

Starting Materials and Precursors

The synthesis requires two primary precursors:

-

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid : Synthesized via Vilsmeier-Haack formylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, followed by alkaline hydrolysis.

-

5-Fluoro-2-oxindole : Commercial or prepared via fluorination of isatin derivatives.

Table 1: Key Precursor Properties

| Precursor | Molecular Formula | Melting Point (°C) | Solubility |

|---|---|---|---|

| 5-Formyl-2,4-dimethylpyrrole-3-COOH | C9H9NO3 | 132–133 (decomp) | DMSO, Aqueous Base |

| 5-Fluoro-2-oxindole | C8H5FNO2 | 245–247 | DMF, Dichloromethane |

Knoevenagel Condensation Reaction

The critical step involves coupling the aldehyde group of the pyrrole derivative with the active methylene of 5-fluoro-2-oxindole:

Reaction Mechanism :

-

Base-Catalyzed Deprotonation : Piperidine abstracts the α-hydrogen from 5-fluoro-2-oxindole, generating an enolate.

-

Nucleophilic Attack : The enolate attacks the aldehyde carbonyl of the pyrrole derivative.

-

Dehydration : Elimination of water yields the (Z)-configured methylidene bridge.

Optimized Conditions :

Catalytic Systems and Solvent Effects

Alternative catalysts and solvents were evaluated to enhance efficiency:

Table 2: Catalytic Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Toluene | 110 (reflux) | 3 | 75 |

| DBU | THF | 65 | 6 | 62 |

| Ammonium | Ethanol | 78 | 12 | 58 |

Piperidine in toluene outperformed other systems due to superior enolate stabilization and azeotropic water removal.

Intermediate Synthesis and Functionalization

Vilsmeier Formylation of Pyrrole Derivatives

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate was formylated using Vilsmeier reagent (POCl3/DMF):

Key Reaction :

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate was hydrolyzed to the carboxylic acid using NaOH:

Purification and Isolation Techniques

Crystallization

Crude product was purified via recrystallization from DMSO/water mixtures, exploiting pH-dependent solubility:

Chromatographic Methods

Flash chromatography (petroleum ether/ethyl acetate, 5:1) resolved intermediates with halogen substituents.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis confirmed the (Z)-configuration and planarity of the methylidene bridge.

Challenges and Optimization

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via a condensation reaction between 3-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and 5-fluoro-2-oxoindoline derivatives. A standard protocol involves refluxing equimolar amounts of the aldehyde and active methylene component in acetic acid with sodium acetate (1.1 equiv) as a catalyst for 3–5 hours. The Z-isomer is isolated via recrystallization from DMF/acetic acid mixtures, yielding crystalline products with >75% purity. Key steps include pH control (pH 4–5) and solvent selection to favor the Z-configuration .

Q. How is the compound purified, and what solvents are optimal?

Post-synthesis purification involves filtration of the crystalline precipitate, followed by sequential washing with acetic acid, water, ethanol, and diethyl ether. Recrystallization in a DMF/acetic acid (1:1 v/v) mixture enhances purity (>95%). Solubility studies indicate poor solubility in non-polar solvents (e.g., hexane) but moderate solubility in DMSO (20 mg/mL at 25°C), making it suitable for biological assays .

Q. What analytical methods validate the compound’s structure?

- NMR : and NMR confirm the Z-configuration via coupling constants (e.g., for the exocyclic double bond) and deshielded carboxylic proton at δ 12.8 ppm.

- HPLC : Reverse-phase C18 column (70:30 MeOH:HO mobile phase) with UV detection at 320 nm confirms >98% purity.

- X-ray crystallography : Single-crystal analysis (e.g., P2/c space group) resolves the planar indole-pyrrole conjugation and fluorine substituent orientation .

Advanced Research Questions

Q. How can reaction conditions optimize the Z/E isomer ratio?

Kinetic studies show that increasing the acetic acid:solvent ratio (2:1 v/v) and maintaining 120°C for 4 hours improves Z-isomer yield to >85%. Catalytic piperidine (5 mol%) stabilizes the transition state, favoring Z-configuration. Computational DFT models (B3LYP/6-311+G(d,p)) suggest steric hindrance from the 2,4-dimethylpyrrole group disfavors the E-isomer .

Q. What mechanistic insights explain the condensation reaction’s regioselectivity?

The reaction proceeds via a Knoevenagel-type mechanism:

- Sodium acetate deprotonates the active methylene group (5-fluoro-2-oxoindoline), forming a nucleophilic enolate.

- The enolate attacks the aldehyde’s carbonyl carbon, followed by dehydration to form the exocyclic double bond. Polar protic solvents (e.g., acetic acid) stabilize the transition state, while electron-withdrawing fluorine at C5 directs conjugation toward the pyrrole ring .

Q. How does fluorination impact electronic properties and bioactivity?

Comparative studies with non-fluorinated analogs reveal:

- Electron effects : Fluorine’s electronegativity reduces HOMO energy (-6.2 eV vs. -5.8 eV for non-fluoro), enhancing electrophilicity.

- Bioactivity : Preliminary assays show 20% higher inhibition of tyrosine kinase receptors (IC = 1.2 µM) compared to non-fluorinated analogs, attributed to improved target binding via C–F⋯H–N interactions .

Q. What strategies resolve contradictions in solubility data across studies?

Discrepancies in solubility (e.g., 15 mg/mL in DMSO vs. 8 mg/mL in ethanol) arise from polymorphic forms. Powder X-ray diffraction (PXRD) identifies two polymorphs: Form I (needle-like, high solubility) and Form II (platelet, low solubility). Slurry conversion in acetone at 40°C for 24 hours stabilizes Form I .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.